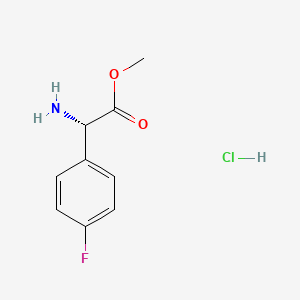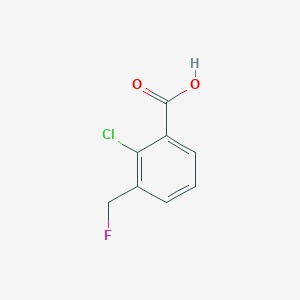
IRAK inhibitor 2
概要
説明
IRAK阻害剤2は、インターロイキン-1受容体関連キナーゼ4(IRAK4)を特異的に標的とする化合物です。 IRAK4は、生来の免疫システムのシグナル伝達経路、特に活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)およびマイトジェン活性化プロテインキナーゼ(MAPK)経路の活性化において重要な役割を果たすセリン-スレオニンキナーゼです 。 IRAK4を阻害することで、IRAK阻害剤2は炎症反応を調節することができ、さまざまな炎症性疾患および自己免疫疾患に対する潜在的な治療薬となります .
準備方法
合成経路と反応条件
IRAK阻害剤2の合成は、重要な中間体の調製から始まる複数の手順を伴います。 反応条件は、通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .
工業生産方法
IRAK阻害剤2の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、効率性とコスト効率のために最適化されており、多くの場合、反応パラメーターの正確な制御のための自動システムを伴います 。 高性能液体クロマトグラフィー(HPLC)および核磁気共鳴(NMR)分光法などの品質管理対策が、最終製品の一貫性と純度を確保するために採用されています .
化学反応の分析
反応の種類
IRAK阻害剤2は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、酸素の添加または水素の除去を伴います.
還元: この反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います.
一般的な試薬と条件
IRAK阻害剤2の反応で使用される一般的な試薬には、有機溶媒(例:ジクロロメタン、エタノール)、触媒(例:炭素担持パラジウム)、酸または塩基(例:塩酸、水酸化ナトリウム)が含まれます 。 温度、圧力、pHなどの反応条件は、目的の生成物の収率と選択性を最適化するために注意深く制御されます .
形成される主な生成物
IRAK阻害剤2の反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応はヒドロキシル化誘導体をもたらす可能性がありますが、置換反応はさまざまな置換類似体をもたらす可能性があります .
科学研究への応用
IRAK阻害剤2は、次のような幅広い科学研究への応用があります。
科学的研究の応用
IRAK inhibitor 2 has a wide range of scientific research applications, including:
作用機序
類似化合物との比較
類似化合物
IRAK阻害剤2と同様の標的と作用機序を持つ化合物がいくつかあります。これらには以下が含まれます。
IRAK4阻害剤1: 類似の化学構造と作用機序を持つIRAK4の別の選択的阻害剤.
IRAK1/4デュアル阻害剤: IRAK1とIRAK4の両方を標的とする化合物で、IRAKシグナル伝達経路のより広範な阻害を提供します.
IRAKIMiDs: IRAK4およびその他の免疫調節タンパク質を分解する化合物で、IRAK4活性を阻害するための別の方法を提供します.
IRAK阻害剤2の独自性
IRAK阻害剤2は、IRAK4に対する高い選択性という点で独特であり、オフターゲット効果を最小限に抑え、副作用のリスクを軽減します 。 さらに、明確に定義された合成経路と有利な薬物動態特性により、さらなる開発と臨床評価のための魅力的な候補となっています .
特性
IUPAC Name |
4-[6-(furan-2-ylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-13-5-3-12(4-6-13)15-11-19-17-8-7-16(20-21(15)17)18-10-14-2-1-9-23-14/h1-9,11,22H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXXSDVMPBIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648708 | |
| Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928333-30-6 | |
| Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


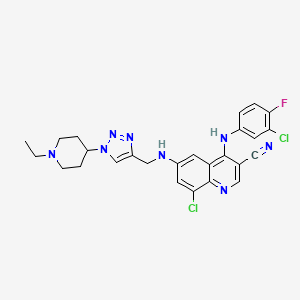
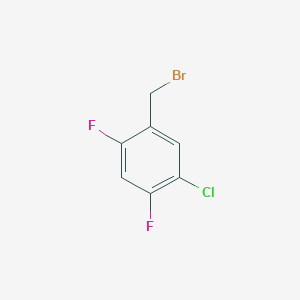
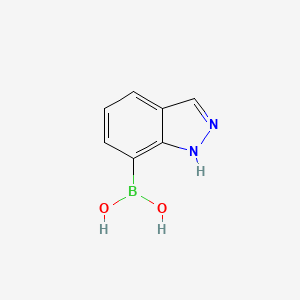
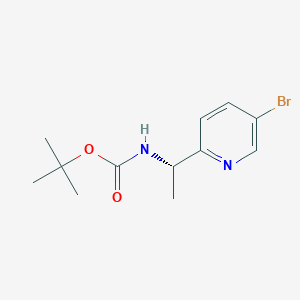

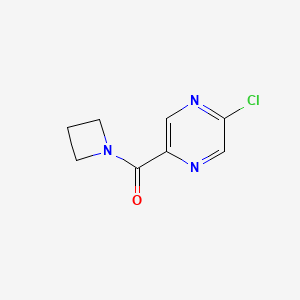


![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)



